molecular formula C7H15ClO2 B14501365 1-Chloro-2,2-diethoxypropane CAS No. 63594-18-3

1-Chloro-2,2-diethoxypropane

Cat. No.: B14501365
CAS No.: 63594-18-3
M. Wt: 166.64 g/mol
InChI Key: BNCCNSKHVWZCKU-UHFFFAOYSA-N
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Description

1-Chloro-2,2-diethoxypropane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated derivative of diethoxypropane and is known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a chlorine atom and two ethoxy groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,2-diethoxypropane can be synthesized through the reaction of 1-chloro-2-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,2-diethoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-chloro-2-propanol and ethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like dimethyl sulfoxide (DMSO).

    Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed:

    Substitution: Various substituted propanes depending on the nucleophile used.

    Elimination: Alkenes such as propene.

    Hydrolysis: 1-Chloro-2-propanol and ethanol.

Scientific Research Applications

1-Chloro-2,2-diethoxypropane is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: In the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as a solvent in certain applications.

Mechanism of Action

The mechanism of action of 1-Chloro-2,2-diethoxypropane involves its reactivity towards nucleophiles and bases. The chlorine atom, being a good leaving group, facilitates substitution and elimination reactions. The ethoxy groups can also participate in reactions, making the compound versatile in various chemical transformations.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new carbon-nucleophile bonds.

    Elimination: The compound can lose a proton and a chlorine atom to form a double bond, resulting in the formation of alkenes.

Comparison with Similar Compounds

1-Chloro-2,2-diethoxypropane can be compared with other similar compounds such as:

    1-Chloro-2,2-dimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.

    1-Bromo-2,2-diethoxypropane: Similar but with a bromine atom instead of chlorine.

    2-Chloro-2-methylpropane: A simpler structure with a methyl group instead of ethoxy groups.

Uniqueness: this compound is unique due to the presence of both chlorine and ethoxy groups, which provide it with distinct reactivity and versatility in chemical reactions compared to its analogs.

Properties

CAS No.

63594-18-3

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

1-chloro-2,2-diethoxypropane

InChI

InChI=1S/C7H15ClO2/c1-4-9-7(3,6-8)10-5-2/h4-6H2,1-3H3

InChI Key

BNCCNSKHVWZCKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(CCl)OCC

Origin of Product

United States

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